molecular formula C11H14N2O4 B12510027 N-Cbz-L-2,3-Diaminopropionic Acid

N-Cbz-L-2,3-Diaminopropionic Acid

Cat. No.: B12510027
M. Wt: 238.24 g/mol
InChI Key: MUYNUUBAUQDGML-SECBINFHSA-N
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Description

N-Cbz-L-2,3-Diaminopropionic Acid, also known as N-alpha-benzyloxycarbonyl-L-2,3-diaminopropionic acid, is a derivative of the amino acid L-2,3-diaminopropionic acid. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group on the alpha-amino group. This compound is commonly used in organic synthesis and peptide chemistry due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cbz-L-2,3-Diaminopropionic Acid can be synthesized through various chemical methods. One common approach involves the protection of the alpha-amino group of L-2,3-diaminopropionic acid with a benzyloxycarbonyl (Cbz) group. This protection is typically achieved using benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize yield and purity. The product is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-L-2,3-Diaminopropionic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce free L-2,3-diaminopropionic acid .

Scientific Research Applications

N-Cbz-L-2,3-Diaminopropionic Acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of N-Cbz-L-2,3-Diaminopropionic Acid involves its role as a protected amino acid derivative. The Cbz group protects the alpha-amino group during chemical reactions, preventing unwanted side reactions. This allows for selective modification of other functional groups in the molecule. The compound can then be deprotected to yield the free amino acid, which can participate in further biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its Cbz protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

(2R)-2-amino-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C11H14N2O4/c12-9(10(14)15)6-13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m1/s1

InChI Key

MUYNUUBAUQDGML-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)N

Origin of Product

United States

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